![molecular formula C8H10Cl2O B13792108 Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-, also known as exo-2-chloronorbornane, is a chemical compound with the molecular formula C8H11ClO. It is a derivative of norbornane, a bicyclic hydrocarbon, and features a carbonyl chloride functional group at the first carbon and a chlorine atom at the second carbon in the exo position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[221]heptane-1-carbonyl chloride, 2-exo-chloro-, typically involves the chlorination of norbornane derivativesThe reaction conditions often include the use of solvents like methylene chloride and catalysts to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form alcohols or other reduced products.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include substituted norbornane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-, involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in acylation reactions, forming esters, amides, and other derivatives. The chlorine atom in the exo position also contributes to the compound’s reactivity, enabling substitution and elimination reactions.
Comparación Con Compuestos Similares
Similar Compounds
Norbornane: The parent hydrocarbon of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-.
2-Chloronorbornane: A similar compound with a chlorine atom at the second carbon but without the carbonyl chloride group.
Norbornene: A related compound with a double bond in the bicyclic structure.
Uniqueness
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-, is unique due to the presence of both the carbonyl chloride group and the exo-chlorine atom. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H10Cl2O |
|---|---|
Peso molecular |
193.07 g/mol |
Nombre IUPAC |
2-chlorobicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6H,1-4H2 |
Clave InChI |
FXNIVSHSURWTPM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1CC2Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


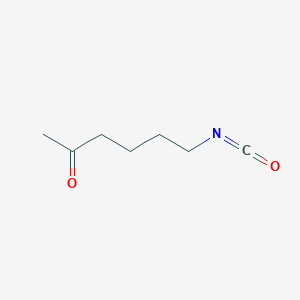
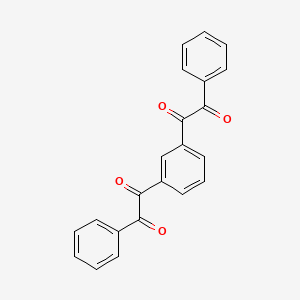
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
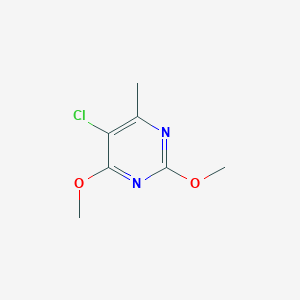
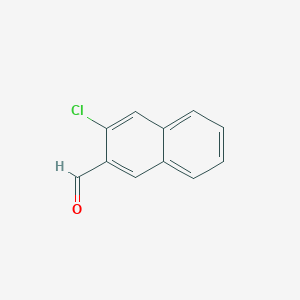
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)

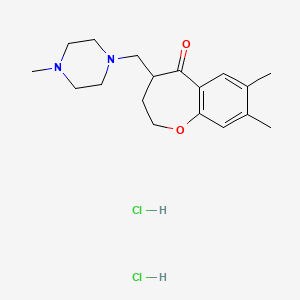
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)

![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
